tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate
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Overview
Description
tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate is a complex organic compound that features a thiazole ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, dioxane, chloroform
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl carbamate
- 4-phenylthiazole derivatives
- Pyridine-based carbamates
Uniqueness
What sets tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate apart is its unique combination of functional groups. The presence of both thiazole and pyridine rings, along with the carbamate group, provides a versatile platform for chemical modifications and applications .
Properties
CAS No. |
365430-35-9 |
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Molecular Formula |
C21H23N3O2S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H23N3O2S/c1-5-17-24-18(14-9-7-6-8-10-14)19(27-17)15-11-12-22-16(13-15)23-20(25)26-21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23,25) |
InChI Key |
WBDZZQPOQWTNHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)OC(C)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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